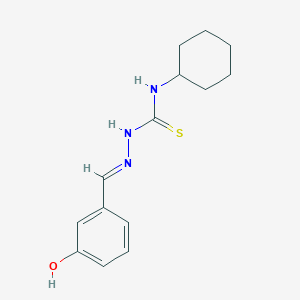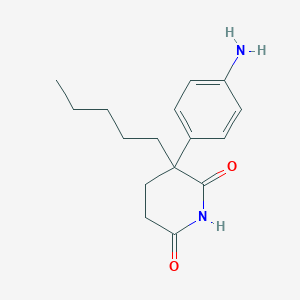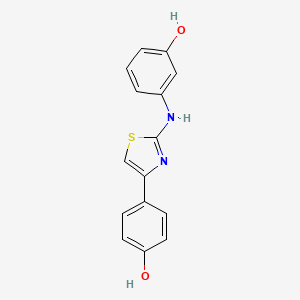
3-(4-Aminophenyl)quinoxaline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)quinoxaline-5-carboxamide is a nitrogen-containing heterocyclic compound. Quinoxalines, the class of compounds to which it belongs, are known for their wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)quinoxaline-5-carboxamide typically begins with commercially available 2,3-diamino benzoate . The synthetic protocol involves multiple steps:
Condensation Reaction: The starting material, 2,3-diamino benzoate, undergoes a condensation reaction with oxalic acid monohydrate at 140°C to form methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.
Chlorination: The intermediate product is then chlorinated using thionyl chloride (SOCl2) to yield a dichloro compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, cost-effectiveness, and environmental considerations. Green chemistry principles, such as the use of microwave-assisted synthesis and eco-friendly solvents like water-PEG and water-ethanol mixtures, are often employed .
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)quinoxaline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Substitution: Substitution reactions, particularly at the amino group, can yield a wide range of derivatives with diverse biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, such as quinoxaline N-oxides, reduced quinoxalines, and substituted quinoxalines .
Scientific Research Applications
3-(4-aminophenyl)quinoxaline-5-carboxamide has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)quinoxaline-5-carboxamide involves its interaction with various molecular targets and pathways:
Antibacterial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and repair mechanisms.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Known for its antimicrobial and anticancer properties.
Phthalazine: Exhibits a range of pharmacological activities, including antibacterial and anticancer effects.
Uniqueness
3-(4-aminophenyl)quinoxaline-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical modifications allows for the synthesis of a wide range of derivatives with tailored pharmacological properties .
Properties
Molecular Formula |
C15H12N4O |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)quinoxaline-5-carboxamide |
InChI |
InChI=1S/C15H12N4O/c16-10-6-4-9(5-7-10)13-8-18-12-3-1-2-11(15(17)20)14(12)19-13/h1-8H,16H2,(H2,17,20) |
InChI Key |
JCXJUCVUESBKLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Aminobenzo[e][1,2,4]triazin-7-yl)phenol](/img/structure/B10842362.png)



![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)









